![molecular formula C26H36O4 B2882184 5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol CAS No. 52483-24-6](/img/structure/B2882184.png)
5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol
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Description
The compound “5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol” is a chemical entity of biological interest . It has been manually annotated by a third party . The compound is a metabolite of species Rattus norvegicus (NCBI:txid10116) and is found in the liver .
Molecular Structure Analysis
The molecular formula of the compound is C26H36O4 . The InChI and SMILES strings, which provide a textual representation of the compound’s structure, are also available .Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 412.570, and a mono-isotopic mass of 412.26136 .Scientific Research Applications
Cytotoxic Activity
- Cytotoxic Bis 5-Alkylresorcinol Derivatives : A study by Chaturvedula et al. (2002) on derivatives of 5-alkylresorcinols, including a compound closely related to 5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol, found cytotoxic activity against ovarian cancer cells (Chaturvedula et al., 2002).
Chemical Synthesis and Characterization
- Oxidative Coupling of Hydroxystilbenes : Sako et al. (2004) described the synthesis of compounds including 5-[2-(4-hydroxyphenyl)vinyl]benzene-1,3-diol, which has a similar structural motif to the compound of interest. This study highlighted methods for oxidative dimerization of hydroxystilbenes (Sako et al., 2004).
Molecular and Structural Studies
- Study of 3,5-Dichloro-3',4'-dimethoxybiphenyl : Dhakal et al. (2019) investigated a compound with a structure related to biphenyls, providing insights into the molecular structure and interactions, which could be relevant for understanding similar compounds (Dhakal et al., 2019).
Synthesis of Related Compounds
- Synthesis of 3-[(Z)-pentadec-8-enyl] Catechol : Tyman et al. (2002) synthesized a compound closely related to 5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol, which could provide insights into the synthetic pathways for similar compounds (Tyman et al., 2002).
properties
IUPAC Name |
5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O4/c27-23-15-21(16-24(28)19-23)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22-17-25(29)20-26(30)18-22/h1,3,15-20,27-30H,2,4-14H2/b3-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRCFVYVWPWZJS-IWQZZHSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CCCCCCCC=CCCCCCC2=CC(=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)CCCCCCC/C=C\CCCCCC2=CC(=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346905 |
Source
|
Record name | 5,5'-[(8Z)-8-Tetradecene-1,14-diyl]bis(1,3-benzenediol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol | |
CAS RN |
52483-24-6 |
Source
|
Record name | 5,5'-[(8Z)-8-Tetradecene-1,14-diyl]bis(1,3-benzenediol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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